molecular formula C9H16F3NO3 B13430476 tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate

tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate

Cat. No.: B13430476
M. Wt: 243.22 g/mol
InChI Key: HIVJJBUFQGEXBV-UHFFFAOYSA-N
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Description

tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₆F₃NO₃ and a molecular weight of 243.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluorinated alcohol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison:

    tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate: Similar in structure but differs in the position of the hydroxyl group. This difference can lead to variations in reactivity and applications.

    tert-butyl (4-bromobutyl)carbamate:

Uniqueness: tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16F3NO3

Molecular Weight

243.22 g/mol

IUPAC Name

tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate

InChI

InChI=1S/C9H16F3NO3/c1-5(6(14)9(10,11)12)13-7(15)16-8(2,3)4/h5-6,14H,1-4H3,(H,13,15)

InChI Key

HIVJJBUFQGEXBV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)(F)F)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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